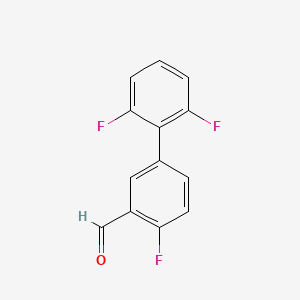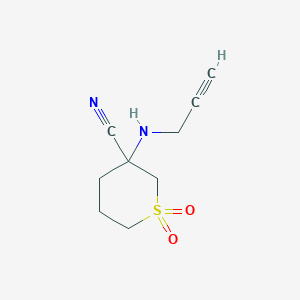
2',4,6'-Trifluorobiphenyl-3-carbaldehyde
概要
説明
2’,4,6’-Trifluorobiphenyl-3-carbaldehyde is an organic compound characterized by the presence of three fluorine atoms attached to a biphenyl structure with an aldehyde functional group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde typically involves the introduction of fluorine atoms into a biphenyl structure followed by the formylation of the aromatic ring. One common method includes the use of trifluoroborate salts in a Suzuki-Miyaura coupling reaction to introduce the trifluorobiphenyl moiety. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions using palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2’,4,6’-Trifluorobiphenyl-3-carboxylic acid.
Reduction: 2’,4,6’-Trifluorobiphenyl-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2’,4,6’-Trifluorobiphenyl-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals due to its ability to enhance the metabolic stability and bioavailability of drug molecules.
Medicine: Explored for its role in the synthesis of biologically active compounds with potential therapeutic applications.
作用機序
The mechanism of action of 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde involves its interaction with various molecular targets depending on its application. In organic synthesis, it acts as an electrophilic reagent, participating in reactions such as nucleophilic addition and substitution. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity .
類似化合物との比較
- 2’,4,6’-Trifluorobiphenyl-4-carbaldehyde
- 2’,4,6’-Trifluorobiphenyl-2-carbaldehyde
- 2’,4,6’-Trifluorobiphenyl-3-carboxylic acid
Comparison: 2’,4,6’-Trifluorobiphenyl-3-carbaldehyde is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, the 3-carbaldehyde derivative may exhibit different electronic and steric properties, affecting its behavior in chemical and biological systems .
特性
IUPAC Name |
5-(2,6-difluorophenyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-5-4-8(6-9(10)7-17)13-11(15)2-1-3-12(13)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONXJEYPTKZAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(Cyclopropylmethyl)(ethyl)amino]methyl}benzoic acid](/img/structure/B7894025.png)
![Methyl 2-[(2-fluorophenyl)methoxy]acetate](/img/structure/B7894026.png)






![2-[1-(Propane-1-sulfonyl)piperidin-4-yl]ethan-1-amine](/img/structure/B7894083.png)
![5-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]pentan-1-one](/img/structure/B7894088.png)



